N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c20-14-8-10-15(11-9-14)25-18(22-23-24-25)12-21-19(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELIAWBFWWAKLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Coupling with Naphthamide: The resulting tetrazole derivative is then coupled with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of tetrazole-containing compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to inhibit enzymes by binding to their active sites. Additionally, the fluorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Physicochemical and Spectral Properties
Table 1: Comparative Physicochemical Data
*Predicted based on naphthamide analogs.
Pharmacological and Functional Insights
- Fluorine Substituent: The 4-fluorophenyl group may enhance metabolic stability and membrane penetration compared to chlorine or nitro derivatives (e.g., compound 6b with –NO$_2$ shows lower bioavailability due to polar nitro groups) .
- Naphthamide vs. Simple Amides : The bulky naphthamide group likely improves aromatic stacking in hydrophobic binding pockets, contrasting with smaller amides like 6a .
Stability and Reactivity
- Tetrazole Stability : The free NH in the tetrazole ring (pKa ~4–5) makes it prone to deprotonation under physiological conditions, enhancing solubility. Chlorotrityl-protected analogs (e.g., compound 8) require deprotection steps, complicating synthesis .
- Nitration Sensitivity : Unlike nitrogen-rich compounds in , the target compound’s fluorophenyl group may reduce reactivity under nitration conditions .
Biological Activity
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H20FN7O
- Molecular Weight : 405.437 g/mol
- CAS Number : 897623-68-6
The compound features a tetrazole ring, which is known to enhance lipophilicity and bioavailability in pharmacological applications. The presence of the naphthamide structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with multiple biochemical pathways:
- Target Interaction : The compound may interact with enzymes and receptors through non-covalent bonds, which is characteristic of indole and tetrazole derivatives.
- Pharmacokinetics : The tetrazole moiety enhances the compound's bioavailability, making it a suitable candidate for further pharmacological studies.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that derivatives containing tetrazole rings can inhibit cancer cell proliferation and induce apoptosis. For instance, related compounds have demonstrated efficacy against breast cancer by blocking critical signaling pathways like Notch-AKT .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells, inhibits proliferation |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing tissue damage |
| Antiviral | Exhibits activity against viral replication in various studies |
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of related compounds, it was found that ZQL-4c (a derivative) significantly inhibited the growth of breast cancer cells (MCF-7, MDA-MB-231) by inducing G2/M phase arrest and promoting apoptosis through oxidative stress mechanisms. The IC50 values for ZQL-4c were reported as follows:
| Cell Line | IC50 (24h) | IC50 (48h) |
|---|---|---|
| MCF-7 | 2.96 μmol/L | 1.06 μmol/L |
| MDA-MB-231 | 0.80 μmol/L | 0.67 μmol/L |
| SK-BR-3 | 1.21 μmol/L | 0.79 μmol/L |
These findings highlight the potential for this compound to be developed as an effective anticancer agent .
Case Study 2: Mechanistic Insights
The apoptotic mechanism was further elucidated through western blot analysis, revealing increased levels of cleaved caspases and changes in Bcl-2 family protein expressions post-treatment with ZQL-4c. This suggests that similar compounds may activate intrinsic apoptotic pathways in cancer cells .
Q & A
Q. Optimization Factors :
- Catalyst Selection : Copper acetate (Cu(OAc)₂) enhances reaction efficiency in cycloaddition steps .
- Temperature Control : Maintain 60–80°C during amide coupling to avoid side reactions.
- Yield Improvement : Use stoichiometric excess of 1-naphthoyl chloride (1.2–1.5 equivalents) to drive the reaction to completion .
Basic: How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and naphthamide carbonyl (δ ~165 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
- Infrared Spectroscopy (IR) : Detect functional groups (C=O stretch at ~1670 cm⁻¹, tetrazole ring vibrations at ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₅FN₅O: 348.1254) .
Data Interpretation Tip : Compare spectral data with structurally related tetrazole-naphthamide derivatives to identify substituent effects .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
Methodological Answer:
Step 1: Structural Modifications
- Core Modifications : Replace the 4-fluorophenyl group with 3,4-difluorophenyl or chlorophenyl to assess halogen effects .
- Linker Optimization : Test methylene (-CH₂-) vs. ethylene (-CH₂CH₂-) spacers between tetrazole and naphthamide .
Q. Step 2: Bioactivity Assays
- In Vitro Screening : Use cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values via MTT assays .
- Target Engagement : Perform enzyme inhibition assays (e.g., kinases) to identify binding targets .
Q. Step 3: Computational Modeling
- Docking Simulations (AutoDock Vina) : Predict interactions with receptors (e.g., angiotensin II type 1 receptor, a common tetrazole target) .
- QSAR Analysis : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data .
Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?
Methodological Answer:
Challenges :
Q. Solutions :
- Solvent Screening : Use mixed solvents (e.g., DMSO/water) to improve crystal quality .
- Refinement Tools : Apply SHELXL for twin refinement (TWIN/BASF commands) to resolve overlapping reflections .
- Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 100 K with liquid nitrogen) .
Advanced: How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?
Methodological Answer:
Root Causes :
- Assay Variability : Differences in cell passage number or serum concentration in culture media .
- Solubility Issues : Poor DMSO stock solution preparation leading to precipitation .
Q. Resolution Strategies :
- Standardized Protocols : Adopt CLSI guidelines for cell viability assays .
- Dose-Response Validation : Repeat assays with freshly prepared solutions and include positive controls (e.g., doxorubicin) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀) to identify outliers .
Advanced: What computational methods are effective in predicting this compound’s metabolic stability?
Methodological Answer:
Tools and Workflows :
ADMET Prediction (SwissADME) : Estimate metabolic sites (e.g., tetrazole ring oxidation, naphthamide hydrolysis) .
CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms to predict clearance rates .
MD Simulations (GROMACS) : Model liver microsomal degradation pathways over 100-ns trajectories .
Q. Experimental Validation :
- Microsomal Stability Assays : Incubate with rat liver microsomes and quantify parent compound via LC-MS .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent tetrazole ring photodegradation .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
- Long-Term Stability : Monitor purity via HPLC every 6 months (C18 column, acetonitrile/water gradient) .
Advanced: How can regioselectivity challenges in tetrazole functionalization be mitigated during synthesis?
Methodological Answer:
Problem : Competing N1 vs. N2 alkylation in the tetrazole ring .
Solutions :
- Protecting Groups : Use trityl groups to block N1, directing alkylation to N2 .
- Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 100°C, 30 min) .
- Catalytic Systems : Employ ZnCl₂ to favor N2-substitution through Lewis acid coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
